Chlorure de 4H-1,2,4-triazole-3-sulfonyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

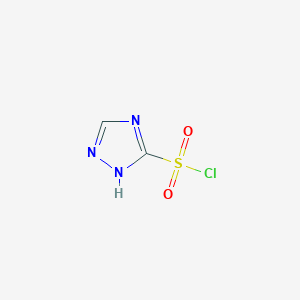

4H-1,2,4-Triazole-3-sulfonyl chloride: is a heterocyclic compound containing a triazole ring substituted with a sulfonyl chloride group.

Applications De Recherche Scientifique

4H-1,2,4-triazole-3-sulfonyl chloride has a wide range of applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties

Material Science: The compound is utilized in the development of advanced materials, including polymers and coatings.

Biological Research: It serves as a building block for the synthesis of biologically active molecules, aiding in the study of enzyme inhibitors and receptor ligands.

Mécanisme D'action

Target of Action

“4H-1,2,4-triazole-3-sulfonyl chloride” is a type of triazole compound. Triazoles are a class of five-membered ring compounds that contain three nitrogen atoms in their structure. They are known for their diverse biological activities and are used in medicinal chemistry as building blocks for various drug molecules .

Biochemical Pathways

Triazole compounds are often involved in interactions with enzymes and receptors that are part of larger biochemical pathways .

Pharmacokinetics

Triazole compounds are generally well absorbed and distributed in the body due to their small size and polar nature .

Result of Action

Triazole compounds can have a wide range of effects depending on their specific structure and the biological targets they interact with .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

The synthesis of 4H-1,2,4-triazole-3-sulfonyl chloride typically involves the chlorination of 1,2,4-triazole-3-thiol. One common method includes the following steps :

Starting Material: 1,2,4-triazole-3-thiol.

Reagent: Chlorine gas.

Solvent: Hydrochloric acid.

Reaction Conditions: The reaction is carried out at 0°C. Chlorine gas is bubbled through a solution of 1,2,4-triazole-3-thiol in hydrochloric acid, resulting in the formation of 4H-1,2,4-triazole-3-sulfonyl chloride.

Industrial Production Methods:

Industrial production methods for 4H-1,2,4-triazole-3-sulfonyl chloride are similar to laboratory methods but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions:

4H-1,2,4-triazole-3-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols.

Solvents: Dichloromethane, acetonitrile.

Catalysts: Triethylamine, pyridine.

Major Products:

Comparaison Avec Des Composés Similaires

- 1,2,4-Triazole-3-sulfonamide

- 1,2,4-Triazole-3-sulfonic acid

- 1,2,4-Triazole-3-sulfonate esters

Comparison:

4H-1,2,4-triazole-3-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts distinct reactivity compared to its analogs. While sulfonamides and sulfonic acids are more stable, the sulfonyl chloride group in 4H-1,2,4-triazole-3-sulfonyl chloride makes it a versatile intermediate for further chemical transformations .

Activité Biologique

4H-1,2,4-triazole-3-sulfonyl chloride is a significant compound in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

4H-1,2,4-triazole-3-sulfonyl chloride features a five-membered ring containing three nitrogen atoms, characteristic of triazole compounds. The sulfonyl chloride functional group enhances its reactivity, making it a valuable intermediate in synthesizing various biologically active molecules.

The biological activity of 4H-1,2,4-triazole-3-sulfonyl chloride is primarily attributed to its interactions with enzymes and receptors within biochemical pathways. Triazoles are known to inhibit critical enzymes involved in cellular processes, including:

- Enzyme Inhibition : Triazole compounds can inhibit enzymes such as DNA gyrase and other essential proteins that regulate cell division and survival.

- Receptor Modulation : These compounds may also interact with specific receptors, influencing signaling pathways related to inflammation and immune responses.

Antimicrobial Activity

Triazole derivatives, including 4H-1,2,4-triazole-3-sulfonyl chloride, have demonstrated significant antimicrobial properties against various bacterial strains. Studies indicate that these compounds can effectively inhibit both Gram-positive and Gram-negative bacteria by disrupting essential metabolic functions.

| Microbial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 18 | |

| Candida albicans | 12 |

Anti-inflammatory Activity

Research has shown that 4H-1,2,4-triazole-3-sulfonyl chloride exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies demonstrated a decrease in TNF-α levels by approximately 44–60% when tested on peripheral blood mononuclear cells (PBMC) stimulated with lipopolysaccharides (LPS) .

Case Studies

-

Synthesis and Evaluation of Derivatives :

A study focused on synthesizing new derivatives of triazoles showed that compounds derived from 4H-1,2,4-triazole-3-sulfonyl chloride exhibited potent antibacterial and anti-inflammatory activities. The most effective derivatives were those with specific substitutions that enhanced their interaction with biological targets . -

Toxicity Assessment :

In toxicity studies involving PBMCs, derivatives of 4H-1,2,4-triazole demonstrated low toxicity at concentrations up to 100 µg/mL. The viability rates were comparable to control cultures treated with standard non-steroidal anti-inflammatory drugs (NSAIDs) .

Pharmacokinetics

Triazole compounds generally exhibit favorable pharmacokinetic properties:

- Absorption : Due to their small size and polar nature, they are well absorbed in biological systems.

- Distribution : They distribute effectively across various tissues.

- Metabolism : Metabolic pathways often involve enzymatic transformations that can enhance or diminish their biological activity.

Propriétés

IUPAC Name |

1H-1,2,4-triazole-5-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2ClN3O2S/c3-9(7,8)2-4-1-5-6-2/h1H,(H,4,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRGDHNPMWOBKPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80558736 |

Source

|

| Record name | 1H-1,2,4-Triazole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6461-29-6 |

Source

|

| Record name | 1H-1,2,4-Triazole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.